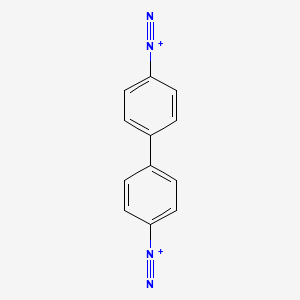

4,4'-Biphenylbis(diazonium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4'-Biphenylbis(diazonium), also known as 4,4'-Biphenylbis(diazonium), is a useful research compound. Its molecular formula is C12H8N4+2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4'-Biphenylbis(diazonium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Biphenylbis(diazonium) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Azo Dyes

One of the primary applications of 4,4'-Biphenylbis(diazonium) is in the synthesis of azo dyes. These dyes are characterized by their vivid colors and are extensively used in textiles, food, and cosmetics. The diazonium compound acts as a coupling agent in the formation of azo linkages between aromatic compounds.

Case Study: Azo Coupling Reactions

A study demonstrated that the reaction between 4,4'-Biphenylbis(diazonium) and various aromatic compounds resulted in high yields of azo-coupling products. The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the nature of the substrates involved .

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1,3-Dimethoxybenzene | 85 | 12 |

| Para-methoxy benzene | 90 | 24 |

| Aniline | 95 | 6 |

Conjugation for Immunoassays

4,4'-Biphenylbis(diazonium) has been investigated for its potential to conjugate antigens to red blood cells, enhancing the sensitivity of immunoassays. In experiments, this compound was found to replace traditional reagents like bisdiazotized benzidine (BDB) effectively.

- Study Findings : The conjugation experiments showed that optimal conditions could be established for preparing red blood cells coated with specific antigens. The antibody content could be accurately determined using indirect passive hemolysis tests .

Histological Staining

The compound is also utilized as a histological dye, particularly in detecting marijuana metabolites in urine samples. Its role as a histological agent underscores its importance in forensic science and clinical diagnostics .

Novel Compound Synthesis

Research has shown that 4,4'-Biphenylbis(diazonium) can be employed in the synthesis of novel compounds with potential pharmaceutical applications. For instance, derivatives synthesized from this diazonium salt exhibit anti-proliferative activities against cancer cell lines.

Propiedades

Número CAS |

5957-03-9 |

|---|---|

Fórmula molecular |

C12H8N4+2 |

Peso molecular |

208.22 g/mol |

Nombre IUPAC |

4-(4-diazoniophenyl)benzenediazonium |

InChI |

InChI=1S/C12H8N4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10/h1-8H/q+2 |

Clave InChI |

HJBUBXIDMQBSQW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |

Sinónimos |

BDB bis(diazo)benzidine bis-diazotized benzidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.